N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Description
Key Bond Lengths and Angles
| Parameter | Value (Å) | Source |
|---|---|---|
| B–C (boron to phenyl carbon) | ~1.56–1.58 | |
| B–O (boron to oxygen) | ~1.32–1.38 | |
| O–B–O (pinacol oxygen) | ~120° |
In metal-stabilized boronate esters, the boron center adopts a tetrahedral geometry, with adjacent pyridyl or oximato ligands influencing bond lengths. For example, Zn–N coordination in related complexes reduces B–O bond distances compared to free boronic acids.
Conformational Flexibility
The acetamide linker and cyclopropyl group allow limited rotational freedom. Computational studies suggest that the methyl groups in the pinacol ester adopt a staggered conformation to minimize steric clashes. The cyclopropyl ring’s strain (~60 kcal/mol) restricts conformational mobility, locking the acetamide in a specific orientation relative to the phenyl ring.
Computational Modeling of Electronic Structure (DFT/TD-DFT Studies)
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies on related boronic acid derivatives provide insights into electronic properties:
Orbital Contributions and Excitation Energies
In boronic esters with electron-withdrawing groups (e.g., acetamide), the LUMO is lowered, enhancing electrophilicity at the boron center. The acetamide’s electron-withdrawing effect polarizes the boronate ester, increasing reactivity in cross-coupling reactions.
Charge Distribution and Reactivity
Electron density maps reveal partial positive charge on the boron atom (δ⁺) and negative charges on oxygen atoms (δ⁻). This polarization facilitates nucleophilic attack at boron in Suzuki-Miyaura couplings.
Probing Boronate Ester Dynamics and Reactivity
The pinacol boronate ester’s stability and reactivity are governed by pH, solvent, and steric effects:
Hydrolysis and Transesterification
The boronate ester’s stability in neutral conditions (pH ~7) is attributed to the pinacol group’s steric protection. At alkaline pH (>9), the ester hydrolyzes to the boronic acid, enabling dynamic covalent chemistry.
Mechanistic Insights
- Hydrolysis Pathway : Protonation of the boronate oxygen initiates cleavage of the B–O bond, releasing pinacol and forming the boronic acid.
- Cross-Coupling : Transmetallation with palladium generates a Pd–B intermediate, followed by oxidative addition and reductive elimination to form carbon–carbon bonds.
Properties
IUPAC Name |
N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-7-5-6-12(10-13)11-15(20)19-14-8-9-14/h5-7,10,14H,8-9,11H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUJMWXJUFMQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682291 | |
| Record name | N-Cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031747-48-4 | |
| Record name | N-Cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide, also known as 3-(n-cyclopropylaminocarbonyl)methylphenylboronic acid, pinacol ester, is the 5-lipoxygenase-activating protein (FLAP). FLAP is a protein widely distributed within the central nervous system, whose function is to regulate activation of the 5-lipoxygenase enzyme.
Mode of Action
The compound interacts with its target, FLAP, by binding to it. This binding can inhibit the activation of the 5-lipoxygenase enzyme, thus affecting the production of leukotrienes, which are inflammatory mediators.
Biochemical Pathways
The affected pathway is the leukotriene synthesis pathway. Leukotrienes are produced in the body during an inflammatory response. By inhibiting the activation of the 5-lipoxygenase enzyme, the production of leukotrienes is reduced, which can help to alleviate inflammation.
Pharmacokinetics
It is known that the compound is relatively stable. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, would need to be studied further for a comprehensive understanding.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of the 5-lipoxygenase enzyme and the subsequent reduction in leukotriene production. This can lead to a decrease in inflammation, as leukotrienes are potent inflammatory mediators.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and should be stored under inert gas. Additionally, the compound’s efficacy can be influenced by the physiological environment, such as the pH and the presence of other proteins or molecules.
Biochemical Analysis
Biochemical Properties
N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The dioxaborolane moiety in this compound forms covalent bonds with the serine or threonine residues in the active sites of enzymes, leading to the inhibition of their catalytic activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound influences cellular metabolism by modulating the activity of metabolic enzymes, resulting in changes in glucose uptake and ATP production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound binds to the active sites of enzymes through its dioxaborolane moiety, forming covalent bonds with serine or threonine residues. This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. This results in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard storage conditions, but it may undergo degradation when exposed to light or high temperatures. Over time, the inhibitory effects of this compound on enzymes and cellular processes may diminish due to degradation or metabolic conversion. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation. At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity. The threshold dose for these adverse effects varies depending on the species and the duration of exposure. It is important to carefully monitor the dosage and duration of treatment to minimize the risk of toxicity in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion from the body. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, influencing its distribution and localization. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of this compound to specific organelles can be mediated by post-translational modifications, such as phosphorylation and ubiquitination, which influence its trafficking and localization. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity.
Biological Activity
N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS Number: 1031747-48-4) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C17H24BNO3
- Molecular Weight : 301.19 g/mol
- InChI Key : MEUJMWXJUFMQLN-UHFFFAOYSA-N
Physical Properties
| Property | Value |
|---|---|
| Purity | 96% |
| Physical Form | Solid |
| Storage Temperature | Room Temperature |
Antiparasitic Activity
Recent studies have highlighted the potential antiparasitic properties of compounds similar to this compound. For instance, the introduction of polar functionalities in related compounds has been shown to enhance aqueous solubility and metabolic stability while maintaining or improving antiparasitic activity against Plasmodium species.
Table 1: Biological Activity of Related Compounds
| Compound | EC50 (μM) | Metabolic Stability (CL int μL/min/mg) | Aqueous Solubility (μM) |
|---|---|---|---|
| Compound A | 0.23 | 27 | 40 |
| Compound B | 3.55 | 41 | >40 |
| Compound C | >10 | 58 | 14 |
The mechanism by which this compound exhibits biological activity is still under investigation. However, it is hypothesized that the dioxaborolane moiety may play a significant role in interacting with biological targets due to its ability to form stable complexes with various biomolecules.
Study on Anticonvulsant Activity
A study focused on the synthesis and evaluation of related acetamide derivatives demonstrated promising anticonvulsant activity in animal models. Although this compound was not explicitly tested in this context, the structural similarities suggest potential efficacy.
Findings from the Study
- Synthesis : The derivatives were synthesized through alkylation reactions.
- Evaluation : The anticonvulsant activity was assessed using various animal models.
- Results : Some derivatives showed significant activity with EC50 values ranging from 0.064 μM to >10 μM.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent. Preliminary data indicate that compounds with similar structures exhibit favorable pharmacokinetic profiles.
Table 2: Pharmacokinetic Parameters of Similar Compounds
| Compound | Half-life (h) | Bioavailability (%) | Clearance (mL/min/kg) |
|---|---|---|---|
| Compound D | 6 | 75 | 10 |
| Compound E | 8 | 60 | 12 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing dioxaborole moieties exhibit promising anticancer properties. The incorporation of the dioxaborole group in N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide enhances its activity against certain cancer cell lines. Research has shown that these compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in proliferation and survival .
Mechanism of Action
The mechanism through which this compound exerts its effects involves the inhibition of specific enzymes that are critical for tumor growth. For instance, it has been found to inhibit the activity of certain kinases that are often overexpressed in cancerous tissues .
Materials Science
Polymer Chemistry
This compound has potential applications in polymer science as a building block for creating new materials with tailored properties. Its unique structure allows for the modification of polymer chains to enhance mechanical strength and thermal stability. Research into its use as a monomer for copolymer synthesis is ongoing .
Nanotechnology
In nanotechnology, this compound can be utilized to functionalize nanoparticles for targeted drug delivery systems. The ability to modify nanoparticle surfaces with this compound could improve the specificity and efficacy of drug delivery to diseased tissues .
Agricultural Chemistry
Pesticidal Properties
There is emerging interest in the use of this compound as a potential pesticide. Its structural features may confer bioactivity against pests while minimizing toxicity to non-target organisms. Preliminary studies suggest that it may disrupt critical biological processes in pests .
Biocontrol Agent
The compound's efficacy as a biocontrol agent is being explored in integrated pest management strategies. By leveraging its natural properties alongside other biocontrol agents such as beneficial bacteria or fungi, it may contribute to sustainable agricultural practices .
Summary Table of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis via kinase inhibition |
| Materials Science | Polymer synthesis | Enhances mechanical strength and stability |
| Nanotechnology | Targeted drug delivery | Functionalizes nanoparticles |
| Agricultural Chemistry | Pesticidal properties | Disrupts biological processes in pests |
| Biocontrol agent | Works with beneficial organisms for pest control |
Comparison with Similar Compounds
N-Cyclohexyl Derivatives
- N-Cyclohexyl-2-phenyl-2-{N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]acetamido}acetamide (5b): Yield: 52% (vs. 43% for tert-butyl analogues ). Melting Point: 91°C (lower than fluorinated analogues like 5c [110°C]) .
Fluorinated Derivatives
- N-Cyclopropyl-2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide: Molecular Formula: C₁₇H₂₃BFNO₃. Purity: 95% (industrial-grade availability) . Key Difference: Fluorine at the 2-position enhances metabolic stability and electronic effects, making it suitable for medicinal chemistry applications .
Pyridyl and Heterocyclic Analogues
- N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide :
Physicochemical Properties
| Property | Target Compound | N-Cyclohexyl-5c | N-Isopropyl |
|---|---|---|---|
| Melting Point (°C) | Not reported | 110 | Not reported |
| Molecular Weight (g/mol) | 319.2 | 509.3 | 303.2 |
| Boron Content (%) | 3.4 | 2.1 | 3.6 |
Key Insight : The cyclopropyl group reduces molecular weight compared to cyclohexyl derivatives, enhancing solubility in organic solvents .
Research Findings and Trends
- Synthetic Trends : Transition from classical amidation (42% yield ) to multicomponent Ugi reactions (86% yield ).
- Structural Optimization : Fluorine and heterocyclic substitutions improve pharmacokinetic profiles .
- Industrial Adoption : Combi-Blocks and Enamine Ltd. list the target compound and analogues as building blocks for drug discovery .
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Bromides
The key synthetic route to this compound generally starts from an aryl bromide precursor bearing an acetamide substituent, which undergoes palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source.
| Parameter | Details |
|---|---|
| Catalyst | PdCl2(dppf)2 (palladium bis[bis(diphenylphosphino)ferrocene] dichloride) |
| Boron Source | Bis(pinacolato)diboron |
| Base | Potassium acetate |
| Solvent | 1,4-Dioxane |
| Temperature | 80–85 °C |
| Atmosphere | Nitrogen (inert) |
| Reaction Time | Overnight (typically ~12–16 hours) |
| Purification | Column chromatography (ethyl acetate/petroleum ether) |
| Yield | Approx. 51% |
- A solution of the aryl bromide acetamide (e.g., 2.5 g, 11.6 mmol) and bis(pinacolato)diboron (4.4 g, 17.5 mmol) in dioxane (100 mL) is prepared.
- Potassium acetate (3.4 g, 35 mmol) and PdCl2(dppf)2 (0.95 g, 1.1 mmol) are added.
- The mixture is degassed with nitrogen and heated at 85 °C overnight.
- After reaction completion, the mixture is concentrated under reduced pressure.
- The crude product is purified by silica gel chromatography to afford the boronate ester intermediate as a pink solid with a yield of about 51%.
Suzuki-Miyaura Cross-Coupling for Final Compound Formation
Following the borylation, the boronate ester intermediate is coupled with cyclopropyl-containing acetamide derivatives under Suzuki-Miyaura conditions to form the target compound.
| Parameter | Details |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2 |
| Base | Sodium carbonate or potassium carbonate |
| Solvent | 1,2-Dimethoxyethane (DME) and water mixture |
| Temperature | Reflux (~80–85 °C) |
| Reaction Time | 5–7 hours |
| Atmosphere | Nitrogen (inert) |
| Purification | Extraction and silica gel chromatography |
| Yield | Approx. 74% |
- N-(3'-amino-4'-methylbiphenyl-3-yl)acetamido (0.67 g, 3.61 mmol) and 3-acetamidophenyl boronic acid pinacol ester (1.14 g, 4.37 mmol) are dissolved in 15 mL of 1,2-dimethoxyethane.
- A 2M aqueous sodium carbonate solution (5 mL) and tetrakis(triphenylphosphine)palladium(0) (417 mg, 0.36 mmol) are added.
- The mixture is heated under reflux for 7 hours.
- After completion, the mixture is extracted with ethyl acetate and water.
- The organic layer is washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, concentrated, and purified by silica gel chromatography.
- The final product is obtained with a yield of approximately 74%.
Alternative Synthetic Variations and Optimization
- Catalyst Variants: Pd(dppf)Cl2 is frequently used due to its stability and efficiency in borylation and coupling steps.
- Base Selection: Potassium acetate is preferred in borylation, while sodium carbonate is commonly used in coupling.
- Solvent Systems: 1,4-Dioxane is favored for borylation, whereas 1,2-dimethoxyethane with water is typical for Suzuki coupling.
- Temperature Control: Heating at 80–85 °C is optimal to balance reaction rate and product stability.
- Inert Atmosphere: Nitrogen atmosphere is essential to prevent catalyst deactivation and side reactions.
Summary Table of Key Preparation Parameters
| Step | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Borylation | PdCl2(dppf)2 | Potassium acetate | 1,4-Dioxane | 80–85 | Overnight | ~51 | Nitrogen atmosphere, degassed |
| Suzuki Coupling | Pd(PPh3)4 or Pd(dppf)Cl2 | Sodium carbonate | 1,2-Dimethoxyethane/H2O | Reflux (~80) | 5–7 hours | ~74 | Reflux under nitrogen |
Research Findings and Characterization
- The palladium-catalyzed borylation and coupling reactions are well-established and reproducible, providing moderate to good yields.
- Purification by silica gel chromatography ensures high purity suitable for further applications.
- Structural confirmation is typically performed by NMR spectroscopy (¹H, ¹³C, and ¹¹B), mass spectrometry, and sometimes X-ray crystallography to verify the boronate ester and cyclopropyl acetamide moieties.
Notes on Related Preparations
- Related compounds such as N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide have been prepared using similar protocols with triethylamine and methyl iodide for further functionalization, indicating the versatility of the boronate ester intermediate.
- Industrial-scale optimization focuses on reaction time, catalyst loading, and solvent systems to maximize yield and minimize impurities.
Q & A
Basic: What are the optimized synthetic routes for N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide?
Methodological Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A typical protocol involves:
- Using Pd(dppf)Cl₂ as a catalyst in a THF:H₂O (5:1) solvent system under nitrogen at 80°C for 5 hours .
- Key precursors include boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) and cyclopropane-containing acetamide intermediates.
- Post-reaction purification via column chromatography (ethyl acetate/hexane gradients) ensures high purity. Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical for yield improvement .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- X-ray crystallography resolves molecular conformation and hydrogen-bonding patterns, as demonstrated in analogous acetamide derivatives .
- NMR spectroscopy (¹H, ¹³C, and ¹¹B) confirms the boronate ester moiety and cyclopropyl group integration.
- FTIR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced: How can computational methods enhance reaction design for this compound?
Methodological Answer:
- Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation .
- HOMO-LUMO analysis evaluates electronic properties, guiding modifications for improved reactivity or stability .
- Molecular electrostatic potential (MESP) maps identify nucleophilic/electrophilic sites, aiding in rational synthetic design .
Advanced: What strategies address contradictions in biological activity data?
Methodological Answer:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities to biological targets, resolving discrepancies in activity assays .
- Dose-response studies across multiple cell lines differentiate compound specificity from off-target effects.
- Molecular dynamics simulations model ligand-protein interactions to validate experimental findings .
Advanced: How can statistical experimental design optimize synthesis conditions?
Methodological Answer:
- Design of Experiments (DoE) frameworks (e.g., factorial or response surface designs) systematically vary parameters (catalyst loading, solvent ratio, temperature) to identify optimal conditions .
- Multivariate analysis correlates input variables (e.g., reaction time) with output metrics (yield, purity) .
- Cross-validation with computational models (e.g., ICReDD’s reaction path search) refines experimental parameters .
Advanced: How do intermolecular interactions influence solubility and stability?
Methodological Answer:
- X-ray crystallography reveals hydrogen-bonded dimers (R²₂(10) motifs) that impact crystal packing and solubility .
- Solubility parameters (Hansen, Hildebrand) are calculated using group contribution methods to predict solvent compatibility.
- Accelerated stability studies (e.g., thermal stress at 40°C/75% RH) monitor degradation pathways influenced by boronate ester hydrolysis .
Basic: Which analytical techniques ensure compound purity?
Methodological Answer:
- HPLC-MS detects impurities at trace levels (<0.1%) and confirms molecular weight.
- Elemental analysis validates stoichiometry (C, H, N, B content).
- Thermogravimetric analysis (TGA) assesses thermal stability and residual solvent content .
Advanced: What mechanistic insights exist for palladium-catalyzed reactions involving this compound?
Methodological Answer:
- Kinetic isotope effects (KIE) and deuterium labeling elucidate rate-determining steps (e.g., oxidative addition vs. transmetallation) .
- In situ NMR monitors intermediate species (e.g., Pd-boryl complexes) during catalysis .
- Computational reaction path searches identify energetically favorable pathways, validated by experimental turnover frequencies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
